molecular formula C31H26O B13146415 9-(9-Butoxy-9H-fluoren-9-yl)anthracene

9-(9-Butoxy-9H-fluoren-9-yl)anthracene

Katalognummer: B13146415
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: GXAWURCLKJCHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(9-Butoxy-9H-fluoren-9-yl)anthracene is an organic compound with the molecular formula C31H26O It is a derivative of anthracene, where a butoxy group is attached to the fluorene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9-Butoxy-9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromo-9H-fluorene with butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

9-(9-Butoxy-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

9-(9-Butoxy-9H-fluoren-9-yl)anthracene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9-(9-Butoxy-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(9-Butoxy-9H-fluoren-9-yl)anthracene is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in materials science and organic electronics .

Eigenschaften

Molekularformel

C31H26O

Molekulargewicht

414.5 g/mol

IUPAC-Name

9-(9-butoxyfluoren-9-yl)anthracene

InChI

InChI=1S/C31H26O/c1-2-3-20-32-31(28-18-10-8-16-26(28)27-17-9-11-19-29(27)31)30-24-14-6-4-12-22(24)21-23-13-5-7-15-25(23)30/h4-19,21H,2-3,20H2,1H3

InChI-Schlüssel

GXAWURCLKJCHHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.